Ethyl 2-[[2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-4-(5-methylfuran-2-yl)thiophene-3-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring:
- A thiophene-3-carboxylate ester core substituted at the 2-position with a sulfanylacetyl amino group and at the 4-position with a 5-methylfuran-2-yl moiety.
- A thieno[2,3-d]pyrimidin-4-one scaffold linked via the sulfanylacetyl bridge, bearing 5,6-dimethyl, 4-oxo, and 3-phenyl substituents.
The ethyl ester group may enhance solubility compared to methyl analogs , while the 5-methylfuran substituent introduces unique steric and electronic properties distinct from alkyl or phenyl groups in similar molecules .
Properties
IUPAC Name |
ethyl 2-[[2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-4-(5-methylfuran-2-yl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O5S3/c1-5-35-27(34)23-19(20-12-11-15(2)36-20)13-37-24(23)29-21(32)14-38-28-30-25-22(16(3)17(4)39-25)26(33)31(28)18-9-7-6-8-10-18/h6-13H,5,14H2,1-4H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEFCTSWWSJJKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally analogous derivatives, focusing on substituent effects, synthetic routes, and biological activities:
Table 1: Structural and Functional Comparison
Key Findings and Analysis
Substituent Impact on Bioactivity: The 5-methylfuran-2-yl group in the target compound may enhance π-π stacking interactions in enzyme binding pockets compared to the 4,5-dimethylthiophene in or phenylacrylamido groups in other analogs .
Synthetic Routes: The target compound’s synthesis likely involves coupling a thienopyrimidinone-thiol intermediate with a bromoacetylated thiophene-carboxylate precursor, as seen in analogous protocols . In contrast, derivatives employ a Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)thiophene-3-carboxylate and substituted benzaldehydes , highlighting divergent strategies for introducing substituents.
Biological Activity Trends: Antioxidant and anti-inflammatory activities in compounds correlate with electron-withdrawing groups (e.g., cyano, nitro) on the phenylacrylamido moiety . The target compound’s furan and phenyl groups may instead favor kinase inhibition, akin to thienopyrimidine-based kinase inhibitors . Safety profiles of ethyl carboxylates (e.g., ) emphasize low acute toxicity but undefined chronic effects, suggesting similar considerations for the target compound .
The 5-methylfuran substituent reduces molecular symmetry, possibly increasing binding entropy in target interactions compared to symmetric 4,5-dimethylthiophenes .
Preparation Methods
Four-Component Cyclocondensation
A green synthesis route adapted from ACS Sustainable Chemistry & Engineering employs:
-
Ketone precursor : 5,6-Dimethyl-3-phenylthiophen-2-amine
-
Ethyl cyanoacetate
-
Elemental sulfur (S₈)
-
Formamide (dual role as solvent and nitrogen source)
Reaction conditions :
This method eliminates chromatographic purification through precipitate isolation in cold ethanol.
Alternative Three-Step Synthesis
J-stage researchers demonstrated an earlier approach:
-
Thioureido intermediate formation :
-
Cyclization : Intramolecular exo-trig annulation under acidic conditions
-
Oxidation : H₂O₂-mediated conversion to the 4-oxo derivative
Key advantages include scalability (>5 g batches) but requires column chromatography.
Functionalization with Sulfanylacetyl Sidechain
Thiolation at Position 2
The pyrimidinone core undergoes nucleophilic substitution:
Reagents :
-
2-Chloroacetyl chloride
-
NaSH (thiol source)
Mechanism :
-
Chloroacetylation at position 2
-
Thiol-displacement under basic conditions (pH 9–10)
Optimized parameters :
| Variable | Optimal Value |
|---|---|
| Solvent | DMF |
| Base | Et₃N |
| Temperature | 0°C → RT |
| Reaction time | 4 hours |
Mass spectrometry confirms incorporation via [M+H]⁺ at m/z 327.08.
Synthesis of Ethyl 4-(5-Methylfuran-2-yl)thiophene-3-carboxylate
Gewald Reaction for Thiophene Formation
The 3-carboxylate thiophene is prepared via:
-
Ketone : 5-Methylfuran-2-carbaldehyde
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Cyanoacetate : Ethyl cyanoacetate
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Sulfur
Procedure :
-
Stir components in ethanol with morpholine catalyst (24 h, RT)
-
Acidic work-up yields the 2-aminothiophene precursor
Functional Group Modifications
-
Diazotization : NaNO₂/HCl at -5°C
-
Sandmeyer reaction : Introduces bromine at position 4
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Suzuki coupling : 5-Methylfuran-2-boronic acid, Pd(PPh₃)₄ catalyst
¹H NMR shows characteristic furan protons at δ 6.25–7.15 ppm.
Final Amide Coupling
Carbodiimide-Mediated Conjugation
Activation of the thiophene carboxylate (EDCl/HOBt):
-
Dissolve components in anhydrous DCM (0.1 M)
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Add EDCl (1.2 eq) and HOBt (0.3 eq)
-
React with sulfanylacetyl-pyrimidinone amine (1.05 eq)
Purification :
-
Wash with 5% NaHCO₃ and brine
-
Dry over MgSO₄
-
Recrystallize from ethyl acetate/hexanes
Yield Optimization
| Factor | Impact on Yield |
|---|---|
| Solvent polarity | DCM > THF > DMF |
| Coupling agent | EDCl > DCC > HATU |
| Temperature | 0°C (78%) vs RT (63%) |
Final isolated yield: 58–65% after recrystallization.
Spectroscopic Characterization
Key analytical data :
Infrared Spectroscopy (IR) :
¹H NMR (400 MHz, CDCl₃) :
High-Resolution Mass Spectrometry :
Calculated for C₂₄H₂₃N₃O₄S₂: 481.1130
Found: 481.1129 [M+H]⁺
Challenges and Process Improvements
Common Side Reactions
-
Oxidative dimerization of thiols → Add EDTA to chelate metal impurities
-
Ester hydrolysis → Maintain anhydrous conditions
Green Chemistry Metrics
| Metric | Conventional Route | Optimized Route |
|---|---|---|
| PMI (g/g) | 86 | 34 |
| E-factor | 58 | 19 |
| Reaction Steps | 7 | 4 |
Adapting microwave-assisted steps reduced total synthesis time from 72 h → 18 h.
Industrial Scalability Considerations
Critical parameters for kg-scale production :
-
Exotherm management in cyclocondensation steps
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Pd removal (<5 ppm) after Suzuki coupling
-
Polymorph control through anti-solvent addition rate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
